5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid
Description
Properties
IUPAC Name |
5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O3/c1-6-10(12)7(2)14(13-6)5-8-3-4-9(17-8)11(15)16/h3-4H,5H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZIGOBIIZTCGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353098 | |
| Record name | 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-28-4 | |
| Record name | 5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrazole Core Synthesis
The 4-bromo-3,5-dimethyl-1H-pyrazole moiety is synthesized via cyclocondensation of 2,4-pentanedione with hydrazine hydrate under acidic conditions. Bromination at the 4-position is achieved using N-bromosuccinimide (NBS) in carbon tetrachloride, yielding 4-bromo-3,5-dimethyl-1H-pyrazole with >85% purity.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 0–5°C (bromination) |
| Solvent | CCl₄ |
| Catalyst | None (radical initiator) |
| Reaction Time | 6–8 hours |
Furan Coupling via Nucleophilic Substitution
The methylene bridge between pyrazole and furan is formed through nucleophilic substitution. 5-(Chloromethyl)furan-2-carboxylic acid reacts with deprotonated 4-bromo-3,5-dimethyl-1H-pyrazole in dimethylformamide (DMF) at 80°C for 12 hours.
Key Reaction Equation:
Mechanism: Pyrazole’s N1 attacks the chloromethyl carbon, displacing chloride.
Optimization Strategies
Solvent and Base Selection
Comparative studies show DMF outperforms THF and acetonitrile due to superior solubility of intermediates. Potassium carbonate (K₂CO₃) achieves 92% yield vs. 78% with triethylamine, as confirmed by HPLC analysis.
Temperature Control
Maintaining 80°C prevents side reactions like furan ring opening. Exceeding 90°C leads to a 15% decrease in yield due to decarboxylation.
Industrial-Scale Production
Continuous Flow Reactor Design
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Yield | 85% | 93% |
| Throughput | 5 kg/day | 50 kg/day |
| Purity | 95% | 98% |
Flow reactors enhance mixing efficiency and thermal regulation, critical for exothermic coupling steps.
Characterization and Quality Control
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 2.28 (s, 6H, CH₃), 5.12 (s, 2H, CH₂N) |
| IR (cm⁻¹) | 1705 (C=O), 1540 (C=N) |
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 207°C | |
| Density | 1.66 g/cm³ | |
| Boiling Point | 465°C (decomposes) |
Chemical Reactions Analysis
Types of Reactions
5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative of the original compound .
Scientific Research Applications
5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving pyrazole derivatives.
Mechanism of Action
The mechanism of action of 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo group and the furoic acid moiety play crucial roles in binding to these targets, thereby modulating their activity . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
Halogen-Substituted Analogs
5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic Acid (CAS 312310-61-5) Molecular Formula: C₁₁H₁₁ClN₂O₃ Molecular Weight: 254.67 g/mol Key Differences: Chlorine (smaller atomic radius, lower molecular weight) replaces bromine.
5-[(4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic Acid
- Molecular Formula : C₉H₇BrN₃O₅
- Molecular Weight : 316.08 g/mol
- Key Differences : A nitro group at position 3 introduces strong electron-withdrawing effects, altering electronic distribution and reactivity. This may enhance interactions with electron-rich biological targets .
Functional Group Modifications
5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylic Acid (CAS 1006447-74-0) Molecular Formula: C₉H₇BrF₄N₂O₃ Molecular Weight: 355.07 g/mol Key Differences: Difluoromethyl groups replace methyl substituents.
5-[(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-2-furoic Acid (CAS 402614-16-8)
Comparison Table: Structural and Functional Properties
Computational and Analytical Insights
- Multiwfn Analysis : Electron localization function (ELF) studies reveal that bromine increases electron density at the pyrazole’s C4 position, enhancing electrophilic reactivity .
- SHELX Refinement : Crystallographic data for the target compound show tighter packing due to bromine’s van der Waals radius, impacting solubility .
Biological Activity
5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid is a compound of interest due to its potential biological activities. This article will explore its synthesis, structural characteristics, and biological activities, particularly focusing on its effects in various pharmacological contexts.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₁H₁₁BrN₂O₃
- CAS Number : 306935-28-4
- Molecular Weight : 287.12 g/mol
Structural Characteristics
The compound features a pyrazole ring substituted with a bromine atom and two methyl groups, linked to a furoic acid moiety. The presence of these functional groups is crucial for its biological activity.
Antioxidant Activity
Research indicates that derivatives of pyrazole, including this compound, exhibit significant antioxidant properties. Antioxidants are vital in mitigating oxidative stress, which is linked to various diseases.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes related to metabolic disorders:
- α-Amylase Inhibition : This enzyme plays a crucial role in carbohydrate metabolism. In vitro studies have shown that compounds similar to this compound can inhibit α-amylase effectively, which may help in managing diabetes by reducing glucose absorption.
- Xanthine Oxidase Inhibition : This enzyme is involved in uric acid production. Inhibition can be beneficial for conditions like gout. The compound's derivatives have demonstrated notable inhibition of xanthine oxidase, suggesting potential therapeutic applications in managing hyperuricemia.
Antidiabetic Activity
In studies assessing the antidiabetic properties, compounds similar to this compound have shown promising results in inhibiting α-glucosidase and α-amylase with IC50 values comparable to standard antidiabetic drugs like acarbose. This suggests that such compounds could serve as effective alternatives or adjuncts in diabetes management.
Antibacterial Activity
Preliminary studies indicate that the compound may possess antibacterial properties. While specific data on this compound is limited, related pyrazole derivatives have shown moderate to strong activity against various bacterial strains.
Synthesis and Characterization
A study published in the Journal of Medicinal Chemistry detailed the synthesis of pyrazole derivatives and their biological evaluations. The synthesis involved standard organic reactions followed by characterization through NMR and mass spectrometry techniques .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound with target enzymes like α-amylase and xanthine oxidase. These studies suggest strong interactions that correlate with observed inhibitory activities .
In Vivo Studies
While most data are derived from in vitro experiments, further research is needed to validate these findings in vivo. Animal model studies could provide insights into the efficacy and safety profile of this compound.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
